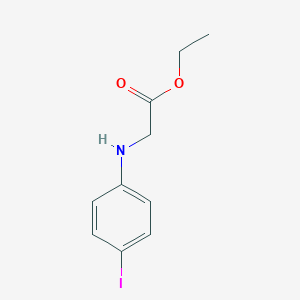

Ethyl 2-(4-iodoanilino)acetate

Descripción

Historical Context of Iodoaniline Derivatives in Chemical Science

Iodoaniline derivatives, which are aniline (B41778) compounds substituted with one or more iodine atoms, are important building blocks in organic synthesis. google.com Their utility stems from the reactivity of the carbon-iodine bond, making them valuable precursors for creating more complex molecules. Historically, iodoanilines have been crucial intermediates in the synthesis of dyes, pigments, and materials. google.comchemimpex.com For instance, p-iodoaniline is a known intermediate for pesticides and dyes. google.com

In medicinal chemistry and pharmaceutical development, iodoaniline derivatives are instrumental. chemimpex.com Ortho-iodoaniline, for example, serves as a key intermediate in the synthesis of certain anticancer agents and other therapeutic compounds. google.comchemimpex.com The presence of the iodine atom allows for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Larock indole (B1671886) synthesis, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netpcbiochemres.com The Larock indole synthesis, first reported in 1991, specifically utilizes o-iodoaniline derivatives to construct a wide range of indole structures, which are prevalent in many biologically active compounds. pcbiochemres.combohrium.com The versatility of iodoanilines in forming heterocyclic compounds makes them a cornerstone in the synthesis of complex molecular architectures. acs.orgjsynthchem.com

Significance of N-Arylglycine Esters in Academic Research

N-arylglycine esters represent a class of compounds that are of significant interest in both synthetic and medicinal chemistry. rsc.orgrsc.org They are derivatives of the simplest amino acid, glycine (B1666218), where the amino group is attached to an aromatic (aryl) ring. This structural motif makes them valuable building blocks for a variety of more complex molecules, particularly nitrogen-containing heterocycles. researchgate.netscilit.com

In academic research, N-arylglycine esters are frequently employed in cross-dehydrogenative coupling (CDC) reactions. rsc.orgthieme-connect.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds by activating C-H bonds, offering an efficient and atom-economical approach to molecular synthesis. rsc.orgthieme-connect.com Researchers have used copper and iron-catalyzed CDC reactions to couple N-arylglycine esters with various partners, leading to the synthesis of quinolines and other complex structures. rsc.orgscilit.com

Furthermore, N-arylglycine esters are recognized as key precursors for α-amino acid esters, which are fundamental components of peptides and proteins. thieme-connect.comacs.org Asymmetric synthesis methods have been developed to produce chiral arylglycine derivatives, which are important for drug development, including in glycopeptide antibiotics and cardiovascular agents. organic-chemistry.org The ability to functionalize the α-carbon of N-arylglycine esters makes them versatile intermediates for creating libraries of compounds with potential biological activity. acs.org Their use extends to the synthesis of indigo (B80030) derivatives and other diverse chemical products. google.com

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused overview of Ethyl 2-(4-iodoanilino)acetate, framed by the chemical significance of its parent structures. The scope is intentionally limited to the historical and academic importance of iodoaniline derivatives and N-arylglycine esters to establish a clear context for the subject compound. This outline will proceed to detail the known physicochemical properties and research findings directly related to this compound, without extending into speculative applications, safety data, or administrative guidelines. The aim is to deliver a concise and scientifically grounded summary based on available chemical literature.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂INO₂ | nih.govlocalpharmaguide.comimpurity.com |

| Molecular Weight | 305.11 g/mol | nih.govlocalpharmaguide.com |

| Melting Point | 84-86 °C | chemicalbook.com |

| Boiling Point (Predicted) | 339.8 ± 22.0 °C | chemicalbook.com |

| XLogP3 | 2.8 | nih.gov |

| CAS Number | 14108-76-0 | localpharmaguide.comchemicalbook.comimpurity.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-iodoanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDCCDETKYAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351061 | |

| Record name | ethyl 2-(4-iodoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14108-76-0 | |

| Record name | ethyl 2-(4-iodoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways for Ethyl 2-(4-iodoanilino)acetate and Analogs

Traditional syntheses of this compound and related structures are built upon a foundation of reliable and well-understood organic transformations. These pathways generally involve the separate synthesis of key precursors, such as 4-iodoaniline (B139537) and ethyl glycinate, followed by a coupling reaction, or the direct modification of an aniline (B41778) derivative.

The crucial carbon-nitrogen (C-N) bond in this compound is typically formed through the amination of an aryl halide. Two primary methods are prevalent: direct N-alkylation and transition-metal-catalyzed cross-coupling reactions.

A direct and straightforward approach is the nucleophilic substitution of a haloacetate ester by 4-iodoaniline. In this N-alkylation reaction, 4-iodoaniline acts as the nucleophile, attacking the electrophilic carbon of a molecule like ethyl bromoacetate. The reaction is typically facilitated by a weak base to neutralize the hydrogen halide byproduct.

A more versatile and widely used method for forming C-N bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction couples an aryl halide (4-iodoaniline) with an amine (ethyl glycinate) in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgrsc.org

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-I) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine (R-NH2) coordinates to the palladium center, and a base removes a proton to form an amido-palladium complex.

Reductive Elimination : The final C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. libretexts.org

Over the years, several generations of phosphine-based ligands have been developed to improve the efficiency and scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.orgrug.nl

| Method | Reactants | Key Reagents/Catalyst | General Conditions |

|---|---|---|---|

| N-Alkylation | 4-Iodoaniline, Ethyl Bromoacetate | Weak base (e.g., K₂CO₃, NaHCO₃) | Heating in a suitable solvent (e.g., Acetone, DMF) |

| Buchwald-Hartwig Amination | 4-Iodoaniline, Ethyl Glycinate | Pd catalyst (e.g., Pd(OAc)₂), Phosphine (B1218219) Ligand (e.g., BINAP, t-BuBrettPhos), Base (e.g., NaOt-Bu) | Inert atmosphere, heating in a non-polar solvent (e.g., Toluene) |

The ethyl ester functional group in the target molecule is commonly introduced by using a pre-formed glycine (B1666218) ethyl ester or by esterifying a glycine derivative. The most common and direct method for synthesizing amino acid esters is the Fischer-Speier esterification .

This acid-catalyzed reaction involves treating a carboxylic acid (glycine) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). semanticscholar.orgorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product. organic-chemistry.orgyoutube.com To drive the equilibrium towards the product side, water is often removed, or a large excess of the alcohol is used. organic-chemistry.org A common laboratory procedure involves refluxing a mixture of glycine in ethanol (B145695) with a catalyst like thionyl chloride, which generates anhydrous HCl in situ. semanticscholar.orgorgsyn.org

The synthesis of the 4-iodoaniline precursor is a critical step. Aniline is a highly activated aromatic ring, making it susceptible to electrophilic aromatic substitution. The direct iodination of aniline is an effective method for introducing the iodine atom.

This reaction is typically performed using elemental iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃). orgsyn.orgguidechem.com The base reacts with I₂ to generate the active iodinating agent, hypoiodous acid (HOI), in situ. The highly activating amino group (-NH₂) of aniline directs the substitution primarily to the para position due to steric hindrance at the ortho positions. chemedx.org The reaction is often carried out in an aqueous medium, and the 4-iodoaniline product can be isolated by filtration. orgsyn.orggoogle.com Alternative iodinating systems, such as iodine with hydrogen peroxide or iodine(III) reagents, can also be employed to achieve this transformation. guidechem.comresearchgate.net

| Reaction | Starting Material | Key Reagents | Primary Product | Reference Method |

|---|---|---|---|---|

| Fischer Esterification | Glycine | Ethanol, HCl (or H₂SO₄) | Glycine ethyl ester | Fischer & Speier semanticscholar.orgorganic-chemistry.org |

| Electrophilic Iodination | Aniline | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | 4-Iodoaniline | Direct Iodination orgsyn.orgguidechem.com |

Novel and Emerging Synthetic Approaches

While established methods are robust, research continues into developing novel synthetic strategies that offer greater efficiency, milder conditions, or access to unique molecular architectures.

The Mitsunobu reaction is a powerful tool for nucleophilic substitution of primary and secondary alcohols, proceeding with a complete inversion of stereochemistry. scispace.comrsc.org While not a direct synthesis for this compound, a recent application of this reaction highlights its potential in synthesizing closely related structures.

In a novel approach to creating chiral catalysts, researchers have successfully used the Mitsunobu reaction to couple N-protected iodoaniline derivatives with (S)-methyl or (S)-ethyl lactate (B86563). acs.orgnih.gov This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). The reaction mechanism involves the activation of the alcohol (the lactate ester) by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. The N-protected iodoaniline then acts as the nucleophile, displacing the activated hydroxyl group to form the C-N bond. acs.org This methodology demonstrates a sophisticated use of the Mitsunobu reaction to link an iodoaniline core to an ester moiety, providing a pathway to complex, chiral molecules. acs.orgnih.gov

A significant innovation in the synthesis of iodoanilines is the development of decarboxylative iodination methods. These reactions offer an alternative to the direct electrophilic substitution of aniline. A particularly noteworthy method is the transition-metal-free and base-free decarboxylative iodination of anthranilic acids . rsc.orgrsc.org

This approach utilizes readily available anthranilic acids (2-aminobenzoic acids) as starting materials. acs.org In a reported procedure, the anthranilic acid is heated with inexpensive iodine sources like potassium iodide (KI) and elemental iodine (I₂) in the presence of oxygen. rsc.orgrsc.org The reaction proceeds via a radical pathway to yield highly regioselective 2-iodoanilines in good yields, avoiding the need for transition metals or strong bases. rsc.orgacs.org This method is scalable and shows high tolerance for various functional groups, representing a practical and more sustainable route for preparing iodoaniline building blocks. rsc.orgrsc.org

Domino Trifluoromethylation/Cyclization Strategies for Indole (B1671886) Scaffolds

The synthesis of trifluoromethyl-containing indole scaffolds is of significant interest due to the unique properties conferred by the trifluoromethyl group in medicinal chemistry. A prominent strategy for constructing such molecules involves a domino trifluoromethylation/cyclization of 2-alkynylanilines. nih.govorganic-chemistry.org This method utilizes a copper-based trifluoromethylating agent, often derived from fluoroform (CF3H), to introduce the CF3 group and trigger a subsequent cyclization to form the indole ring system. nih.govorganic-chemistry.orgrsc.org

While direct examples involving this compound in this specific domino reaction are not extensively documented, the underlying principles can be extended to this substrate. A hypothetical reaction pathway could involve the initial trifluoromethylation of the aniline nitrogen or the aromatic ring, followed by an intramolecular cyclization. The presence of the ester moiety offers a handle for further transformations.

The general mechanism for the domino trifluoromethylation/cyclization of 2-alkynylanilines proceeds through the addition of a CuCF3 species to the alkyne, followed by an intramolecular cyclization of the resulting vinyl copper intermediate onto the aniline nitrogen. Subsequent steps lead to the formation of the 2-(trifluoromethyl)indole. organic-chemistry.org This efficient one-pot method provides a streamlined approach to synthesizing trifluoromethylated heterocycles. organic-chemistry.org

| Reagent | Substrate | Product | Key Features |

| Fluoroform-derived CuCF3 | 2-Alkynylanilines | 2-(Trifluoromethyl)indoles | Domino trifluoromethylation/cyclization. nih.govorganic-chemistry.org |

| Fluoroform-derived CuCF3 | 2-Alkynylanilines | 3-Formyl-2-(trifluoromethyl)indoles | Useful intermediates for drug analogues. organic-chemistry.org |

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is paramount for optimizing synthetic routes and predicting product outcomes. This section explores the mechanistic details of reactions involving this compound and its analogs.

Nucleophilic Substitution Pathways involving this compound

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. In the context of this compound, nucleophilic attack can occur at several electrophilic sites, primarily the carbonyl carbon of the ester group and the carbon atom of the aromatic ring bearing the iodine atom (nucleophilic aromatic substitution, SNAr).

The reaction at the ester carbonyl typically proceeds through a nucleophilic acyl substitution mechanism. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.

Nucleophilic aromatic substitution on the iodinated ring is generally challenging due to the electron-rich nature of the benzene (B151609) ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups or through the use of transition metal catalysts. The mechanism of an uncatalyzed SNAr reaction involves the attack of a nucleophile on the carbon bearing the leaving group (iodine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent departure of the iodide ion restores the aromaticity of the ring.

Electrophilic Aromatic Substitution Reactions of Related Anilinoacetates

Electrophilic aromatic substitution (EAS) is a key reaction for the functionalization of aromatic rings. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of EAS reactions on anilinoacetates are governed by the electronic effects of the substituents on the benzene ring. wikipedia.org The amino group (-NH-) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring through resonance. wikipedia.org This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. wikipedia.org

| Reaction Type | Reagent | Expected Major Products |

| Halogenation | Cl2, Br2 / Lewis Acid | Ortho- and para-halo derivatives |

| Nitration | HNO3 / H2SO4 | Ortho- and para-nitro derivatives |

| Sulfonation | SO3 / H2SO4 | Ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-X / Lewis Acid | Ortho- and para-alkyl derivatives |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid | Ortho- and para-acyl derivatives |

Regioselectivity Studies in Reactions with Analogous Aniline Derivatives

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of synthesis. In electrophilic aromatic substitution reactions of 4-iodoaniline derivatives, the directing effects of both the amino group and the iodine atom must be considered. As mentioned, the amino group is a strong ortho-, para-director. Halogens, such as iodine, are deactivating groups due to their electron-withdrawing inductive effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate at these positions.

In the case of this compound, the para position is already occupied by the iodine atom. Therefore, electrophilic attack is directed to the ortho positions relative to the amino group (positions 2 and 6). The steric bulk of the incoming electrophile and the substituents already present on the ring can influence the ratio of ortho isomers formed. Studies on the iodination of chlorinated aromatic compounds have shown that the regioselectivity can be controlled by the choice of reagents and reaction conditions. nih.gov For instance, the iodination of 3,5-dichloroaniline (B42879) preferentially yields the para-iodinated product, highlighting the strong directing effect of the amino group. nih.gov

Catalytic Reaction Conditions and Enantioselectivity in Syntheses

The development of catalytic and enantioselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. In the context of this compound and related compounds, catalytic conditions can be employed to achieve transformations that are otherwise difficult and to control the stereochemical outcome of the reaction.

Catalytic enantioselective synthesis of indoles, for example, has been achieved through various strategies, including the cyclization of 2-alkynylanilines. snnu.edu.cnresearchgate.net Chiral catalysts, such as chiral phosphoric acids, can be used to control the enantioselectivity of the cyclization process. sciencedaily.comchemeurope.com The classic Fischer indole synthesis, which traditionally produces a racemic mixture, has been rendered enantioselective through the use of a chiral catalyst that promotes the formation of one enantiomer over the other. sciencedaily.comchemeurope.com This is often achieved through a dynamic kinetic resolution, where a chiral intermediate is formed reversibly, and one enantiomer reacts faster to give the desired product. sciencedaily.comchemeurope.com

While specific examples detailing the catalytic enantioselective reactions of this compound are limited, the principles derived from analogous systems suggest that this substrate is a viable candidate for such transformations. For instance, the development of new catalytic asymmetric strategies for the alkylation of indoles is an area of active research. eurekaselect.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of "Ethyl 2-(4-iodoanilino)acetate". Each technique provides unique insights into the molecular framework.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For "this compound", a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments provides a complete picture of the atomic connectivity and spatial relationships.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The expected spectrum of "this compound" would feature distinct signals for the ethyl group protons, the methylene (B1212753) protons of the acetate (B1210297) group, the amine proton, and the aromatic protons.

The ethyl group protons are expected to appear as a triplet (CH₃) and a quartet (CH₂), characteristic of an ethyl ester.

The methylene (CH₂) protons adjacent to the nitrogen and the carbonyl group would appear as a singlet.

The amine (NH) proton would likely appear as a broad singlet.

The aromatic protons on the 4-iodoaniline (B139537) ring are expected to show an AA'BB' splitting pattern, appearing as two distinct doublets due to the symmetrical substitution.

¹³C NMR Spectroscopy identifies all non-equivalent carbon atoms in the molecule. The spectrum provides evidence for the carbon skeleton, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and acetate groups. Carbons attached to electronegative atoms like oxygen and nitrogen, and the carbon attached to iodine, will show characteristic chemical shifts.

| ¹H NMR - Predicted Chemical Shifts and Splitting Patterns | |

| Assignment | Predicted δ (ppm) |

| Ethyl CH₃ | ~1.25 |

| Methylene CH₂ (ester) | ~4.20 |

| Methylene CH₂ (acetate) | ~3.90 |

| Amine NH | Broad Singlet |

| Aromatic CH (ortho to NH) | ~6.50 |

| Aromatic CH (ortho to I) | ~7.45 |

| ¹³C NMR - Predicted Chemical Shifts | |

| Assignment | Predicted δ (ppm) |

| Ethyl CH₃ | ~14.2 |

| Methylene CH₂ (acetate) | ~45.0 |

| Methylene CH₂ (ester) | ~61.5 |

| Aromatic C-I | ~77.0 |

| Aromatic CH (ortho to NH) | ~114.5 |

| Aromatic CH (ortho to I) | ~138.0 |

| Aromatic C-NH | ~147.0 |

| Carbonyl C=O | ~170.0 |

Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. nist.govnist.gov In "this compound", the primary expected correlation would be a cross-peak between the ethyl group's CH₃ triplet and its adjacent CH₂ quartet, confirming their connectivity. nist.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nist.govchemicalbook.com For this molecule, NOESY could show correlations between the amine (NH) proton and the adjacent methylene (CH₂) protons of the acetate group, as well as with the aromatic protons on the aniline (B41778) ring, providing insights into the molecule's preferred conformation in solution.

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups.

| FTIR - Characteristic Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3350 - 3450 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2980 |

| C=O Stretch (ester) | 1735 - 1750 |

| C=C Stretch (aromatic ring) | 1500 - 1600 |

| N-H Bend | 1550 - 1650 |

| C-O Stretch (ester) | 1150 - 1250 |

| C-N Stretch | 1250 - 1350 |

| C-I Stretch | 500 - 600 |

The most prominent peaks would be the strong C=O stretch of the ester group and the N-H stretch of the secondary amine. researchgate.net The presence of bands in the aromatic region and the C-N and C-O stretching regions would further confirm the structure.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org The molecular formula of "this compound" is C₁₀H₁₂INO₂, with a calculated molecular weight of approximately 305.11 g/mol . bris.ac.uk

Molecular Ion Peak: In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 305.

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways would include:

Loss of the ethoxy group ([M - 45]⁺) resulting in a fragment at m/z ≈ 260.

Cleavage of the ester, leading to an acetyl cation fragment or a fragment corresponding to the 4-iodoanilino moiety.

The base peak (most abundant ion) could correspond to a stable fragment resulting from one of these cleavage events. frontiersin.orgmdpi.com

X-ray Diffraction Studies for Solid-State Structural Analysis of Related Compounds

While a specific X-ray crystal structure for "this compound" is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state conformation and intermolecular interactions. The crystal structure of "ethyl 2-(4-chloroanilino)acetate" is particularly informative due to the chemical similarity between chlorine and iodine as halogen substituents. bris.ac.ukut.ee

The study of "ethyl 2-(4-chloroanilino)acetate" revealed that the molecule is nearly planar. ut.ee It crystallizes in the triclinic system. A defining feature of its crystal packing is the formation of centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. bris.ac.ukut.ee In this arrangement, the amine hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring, inverted molecule, creating a stable R₂²(10) ring motif.

Given these findings, it is highly probable that "this compound" would exhibit similar structural characteristics:

Planarity: The molecule is expected to adopt a largely planar conformation.

Hydrogen Bonding: The presence of the N-H donor and C=O acceptor groups would likely lead to the formation of N-H···O hydrogen-bonded dimers in the crystal lattice.

Crystal Packing: These dimers would then pack into a stable three-dimensional structure, potentially influenced by weaker C-H···π or halogen-related interactions.

Computational Chemistry Approaches in the Study of this compound

Computational chemistry, particularly methods based on quantum mechanics, serves as a powerful tool to complement experimental data. These approaches can predict molecular geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional combined with a basis set such as 6-311G(d,p) is a common and reliable approach for optimizing the geometry of organic molecules and predicting their properties.

Geometry Optimization: DFT calculations can determine the lowest energy conformation of "this compound", providing theoretical values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters can be compared with experimental data from X-ray crystallography of related compounds to validate the computational model.

Electronic Structure Analysis: A key outcome of DFT calculations is the determination of the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. In this molecule, the HOMO is expected to be localized primarily on the electron-rich 4-iodoaniline ring.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The LUMO is likely to be distributed over the ester functional group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

These computational studies provide a theoretical framework for understanding the molecule's intrinsic properties, which underpins its chemical behavior and spectroscopic characteristics.

Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental in understanding the chemical behavior of a molecule, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

In molecules similar to this compound, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often centered on the electron-withdrawing ester group. For instance, in methyl acetate, the HOMO is primarily localized on the carbonyl oxygen and carbon, whereas the LUMO is concentrated on the carbonyl carbon, which acts as the electrophilic center. For this compound, the presence of the iodine atom on the aniline ring is expected to influence the energy and distribution of these orbitals due to its electronegativity and size.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. These calculations provide valuable insights into the regions of the molecule that are most likely to participate in chemical reactions. For example, in a related compound, ethyl 2-(4-aminophenoxy)acetate, DFT calculations were used to analyze its electronic transitions, which were assigned to HOMO→LUMO and other transitions. Similar theoretical investigations for this compound would reveal the specific contributions of the iodoanilino and acetate moieties to the frontier orbitals.

The HOMO-LUMO energy gap is also a key factor in determining the electronic absorption properties of the molecule. A smaller gap corresponds to absorption at longer wavelengths. The calculated HOMO-LUMO gap can be correlated with experimental UV-Vis spectral data to validate the computational model.

| Parameter | Significance | Expected Influence on this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Primarily localized on the iodoaniline moiety. |

| LUMO Energy | Electron-accepting ability | Concentrated on the ethyl acetate group. |

| HOMO-LUMO Gap (Eg) | Chemical reactivity and stability | Influenced by the iodine substituent, affecting the molecule's electronic transitions. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. The Hirshfeld surface is generated based on the electron density of the molecule, and different properties can be mapped onto this surface to highlight specific types of interactions.

In the case of this compound, it is anticipated that several key intermolecular interactions would be observed. The presence of the N-H group allows for the formation of N-H···O hydrogen bonds, likely with the carbonyl oxygen of the ester group of an adjacent molecule. This is a common feature in related structures, such as ethyl 2-(4-chloroanilino)acetate, where N-H···O hydrogen bonds lead to the formation of inversion dimers.

| Interaction Type | Description | Expected Presence in this compound Crystal Structure |

|---|---|---|

| N-H···O Hydrogen Bonds | Strong directional interactions between the amino hydrogen and the carbonyl oxygen. | Highly probable, leading to dimer formation. |

| Halogen Bonding | Interaction involving the iodine atom with a nucleophilic atom (e.g., O, N). | Possible, influencing the crystal packing arrangement. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Possible due to the presence of the benzene (B151609) ring. |

| H···H, C···H, O···H Contacts | Van der Waals and weaker hydrogen bonding interactions. | Expected to contribute significantly to the overall packing. |

Prediction of Molecular Descriptors for Structure-Activity Relationships

Molecular descriptors are numerical values that encode chemical information and are used to quantitatively describe the properties of a molecule. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. The use of molecular descriptors allows for the prediction of the activity of new compounds without the need for their synthesis and experimental testing.

For this compound, a variety of molecular descriptors can be calculated to predict its potential biological activities and properties. These descriptors can be broadly categorized into several classes:

Topological descriptors: These are based on the 2D representation of the molecule and describe the connectivity of atoms.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular volume, surface area, and shape indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP), molar refractivity, and solubility.

The calculation of these descriptors for this compound would involve computational chemistry software. The values obtained could then be used in QSAR models to predict its potential efficacy in various biological systems. For example, descriptors related to hydrophobicity and electronic distribution are often crucial for predicting a compound's ability to cross cell membranes and interact with biological targets.

The process of developing a QSAR model involves several steps, including the selection of a set of compounds with known activities, calculation of molecular descriptors for these compounds, and the use of statistical methods to build a predictive model. While a specific QSAR study on this compound is not available, the principles of molecular descriptor analysis can be applied to understand its potential structure-activity relationships.

| Descriptor Class | Examples | Relevance to this compound |

|---|---|---|

| Topological | Connectivity indices, Wiener index | Describes the molecular branching and size. |

| Geometrical | Molecular surface area, volume | Relates to the molecule's interaction with receptor sites. |

| Electronic | Dipole moment, HOMO/LUMO energies | Indicates the molecule's polarity and reactivity. |

| Physicochemical | LogP, Molar refractivity | Predicts the molecule's pharmacokinetic properties. |

Biological Activities and Pharmacological Potential

Evaluation of Antimicrobial Properties of Ethyl 2-(4-iodoanilino)acetate Analogs

The core structure of this compound, an N-arylglycine ester, serves as a template for derivatives with potential antimicrobial properties. Research into related ester compounds has shown promising activity against a range of microbial pathogens.

Analogs of this compound, specifically N-arylglycine esters and other related structures, have been investigated for their antibacterial effects. For instance, studies on N-phthaloylglycine esters demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov One particular phthalimide (B116566) aryl ester showed notable results against S. aureus and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of 128 µg·mL−1. mdpi.comnih.gov Similarly, esters derived from polyhydric alcohols, especially those with fatty acid chains of 8 to 12 carbons, have been found to be active against Gram-positive organisms. nih.gov Monoglycerol laurate was identified as the most active among monoglycerol esters. nih.gov

Further research into other ester compounds has also indicated antibacterial potential. Esters of oxidized ricinoleic acid showed positive results, with the decanoic acid ester being the most effective against Propionibacterium acnes and Staphylococcus epidermidis. scitepress.org Additionally, a novel glycine-rich antimicrobial peptide, AfRgly1, has been shown to possess broad-spectrum antibacterial activity. mdpi.com The ethyl acetate (B1210297) fraction of various plant extracts has also demonstrated antibacterial properties against pathogens like S. aureus and B. subtilis. nih.govnih.gov

| Compound/Analog Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Phthalimide aryl ester (R = Me) | S. aureus, P. aeruginosa | 128 µg·mL⁻¹ | mdpi.comnih.gov |

| N-phthaloylglycine alkyl esters | Candida species | 64 µg·mL⁻¹ | mdpi.com |

| Oxidized ricinoleic acid-decanoic acid esters | P. acnes, S. epidermidis | Most effective in its class | scitepress.org |

| Ethyl acetate extract of Xerophyta spekei | S. aureus, B. subtilis | MIC range: 5.21 to 25.00 mg/ml | nih.gov |

The structural features of this compound, particularly the nitrogen-containing heterocyclic precursor (aniline), are common in many antiviral agents. nih.govmdpi.com While direct antiviral studies on this specific compound are not prevalent, research on analogous structures provides insight into its potential. Nitrogen-containing heterocycles are known to interfere with various stages of the viral life cycle, from entry into host cells to genome replication. nih.govmdpi.com

Derivatives of pyrazine-2-carboxylic acid combined with amino acid esters have been explored as potential antiviral compounds targeting viroporins, which are ion channels formed by viruses. sciforum.net In one study, a tryptophan-methyl ester derivative of pyrazine-2-carboxylic acid demonstrated the ability to suppress the replication of the influenza A virus. sciforum.net Furthermore, esters of substituted cinnamic acids with quercetin (B1663063) have proven effective in reducing the cytopathogenicity of coronaviruses, including SARS-CoV-2 and OC43. mdpi.com These findings suggest that the N-arylglycine ester scaffold could be a promising starting point for the development of novel antiviral drugs. rsc.org

Anticancer Research involving N-Arylglycine Esters

Aniline (B41778) derivatives and N-arylglycine esters have emerged as a significant area of interest in anticancer research due to their cytotoxic effects on various cancer cell lines. mdpi.comresearchgate.net A structurally related compound, Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, demonstrated selective cytotoxicity toward cancer cells compared to normal cells. mdpi.comresearchgate.net This compound was also found to inhibit cancer cell migration. mdpi.comresearchgate.net

Other research has highlighted the potent cytotoxic effects of aniline derivatives. A novel aniline derivative isolated from Peganum harmala showed strong antitumor activity against non-small cell lung cancer cells (A549 and PC9) with IC50 values of 2.39 ± 0.27 and 3.60 ± 0.41 μM, respectively. mdpi.com Similarly, certain phenylthiazole derivatives with aniline moieties exerted high cytotoxic effects towards neuroblastoma (SKNMC) and liver cancer (Hep-G2) cell lines. researchgate.net Benzothiazole aniline derivatives have also shown selective inhibitory activities against liver cancer cells, with some being more effective than the clinically used drug cisplatin. mdpi.com The conjugation of an indole (B1671886) framework to related molecules has also been shown to increase cytotoxicity against melanoma cells. nih.gov

| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pegaharoline A (Aniline derivative) | A549 (Lung) | 2.39 ± 0.27 µM | mdpi.com |

| Pegaharoline A (Aniline derivative) | PC9 (Lung) | 3.60 ± 0.41 µM | mdpi.com |

| Phenylthiazole derivative (para nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM | researchgate.net |

| Phenylthiazole derivative (meta chlorine) | Hep-G2 (Liver) | 11.6 ± 0.12 µM | researchgate.net |

| Benzothiazole aniline (L1) | HepG2 (Liver) | More potent than in normal cells | mdpi.com |

| N-(3'-chloro-5'-oxobutyl)-1-methyl-5-phenyl-1H-pyrrole-3-carboxamide | T47D (Breast) | 8.3 µg/mL | researchgate.net |

Potential in Treating Metabolic Disorders (e.g., Diabetes)

Research has pointed to the potential of ethyl acetate-containing compounds and related structures in managing metabolic disorders like type-2 diabetes. A significant finding is the identification of Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate as a competitive inhibitor of Insulin-Degrading Enzyme (IDE), a key enzyme in insulin (B600854) metabolism and a therapeutic target for diabetes. mdpi.comresearchgate.net This compound exhibited an inhibitory effect on IDE with an IC50 value of 3.60 μM. mdpi.com

Furthermore, studies involving ethyl acetate fractions of plant extracts have shown promising results in animal models of diabetes. The ethyl acetate extract of Phyllanthus emblica L. was found to alleviate diabetic nephropathy in mice by controlling hyperglycemia and hyperinsulinemia, improving renal function, and reducing inflammatory cytokines. nih.govmdpi.com Similarly, an active fraction from Vernonia anthelmintica seeds demonstrated significant antidiabetic and antihyperlipidemic properties in diabetic rats, leading to a reduction in plasma glucose, cholesterol, and triglycerides. nih.gov These findings suggest that compounds with an ethyl acetate moiety could play a role in developing new therapies for metabolic disorders.

Anti-inflammatory Effects of Structurally Related Compounds

The glycine (B1666218) ester component of this compound suggests potential anti-inflammatory properties. Glycine itself is recognized as a non-essential amino acid with anti-inflammatory effects, capable of reducing pro-inflammatory cytokines. nih.gov

Studies on glycine esters of monoterpenoids have demonstrated significant anti-inflammatory activity in an allyl isothiocyanate-induced edema model. mdpi.com The mechanism is thought to involve competitive inhibition for binding sites on the TRPA1 ion channel, which plays a role in inflammatory processes. mdpi.com The anti-inflammatory profile of these synthesized glycine esters was found to be comparable to that of ibuprofen. mdpi.com This indicates that the glycine ester structure is a key contributor to the observed anti-inflammatory effects and suggests that N-arylglycine esters may share this therapeutic potential.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of N-arylglycine esters. Research has shown that modifications to different parts of the molecule can significantly impact its biological activity.

The functionalization of the α-carbon of N-arylglycine esters is a key strategy for creating diversity for SAR studies. nsf.govbeilstein-journals.org The electronic properties of the N-aryl group influence the reactivity and yield of these functionalization reactions; electron-donating groups on the aniline ring generally result in higher yields of the desired products. beilstein-journals.org For example, N-arylglycine esters with methoxy (B1213986) (electron-donating) groups on the phenyl ring showed better yields in cross-dehydrogenative coupling reactions compared to those with chloro (electron-withdrawing) groups. beilstein-journals.org

In the context of antibacterial agents, SAR studies of N-alkyl-9-aminoacridines revealed a clear relationship between the length of the N-alkyl chain and antibacterial activity, with peak efficacy observed for chain lengths of 10 to 14 carbons. umn.edu For IDE inhibitors, substituting a p-tolyl group with a p-chlorophenyl group on a similar thiadiazolidinedione scaffold resulted in only a slight reduction in activity, indicating that modifications at this position might be well-tolerated. mdpi.com These studies highlight how systematic structural modifications of N-arylglycine esters and their analogs can lead to the development of more potent and selective therapeutic agents. beilstein-journals.orgbeilstein-journals.org

Investigation of Mechanism of Action

The investigation into the mechanism of action of this compound is currently centered on its potential as a kinase inhibitor, drawing parallels from the well-established role of anilino-based compounds in this domain.

Membrane Association

Kinase Inhibition

The most promising avenue for the mechanism of action of this compound lies in its potential to act as a kinase inhibitor. The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are well-known pharmacophores in a multitude of clinically approved and investigational kinase inhibitors nih.govijcce.ac.irnih.govresearchgate.net. Molecular docking studies have consistently shown that the anilino group of these molecules typically anchors within the ATP-binding pocket of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) nih.govnih.govresearchgate.net.

The 4-iodoaniline (B139537) moiety, a key component of this compound, is a versatile building block in the synthesis of numerous biologically active compounds, including potent kinase inhibitors calibrechem.com. For instance, a derivative containing a 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine structure was identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), with an IC50 value of 14 nM nih.gov. This highlights the potential for the 4-iodoanilino group to serve as a crucial pharmacophoric element for kinase inhibition.

Computational molecular docking studies on various anilino-derivatives have further illuminated the potential binding modes. These studies often reveal that the anilino group forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for ATP-competitive inhibitors. The substituted phenyl ring, in this case, the 4-iodophenyl group, typically occupies a hydrophobic pocket within the active site.

While direct kinase profiling data for this compound is not yet available, the structural similarities to known kinase inhibitors strongly suggest that its biological activity could be mediated through the inhibition of one or more protein kinases. Further enzymatic assays and cellular studies are necessary to identify the specific kinase targets and to fully characterize its inhibitory profile.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Pharmaceutical Synthesis

While specific pharmaceuticals directly synthesized from Ethyl 2-(4-iodoanilino)acetate are not extensively documented in mainstream literature, its core structure, 4-iodoaniline (B139537), is a crucial building block in medicinal chemistry. sarex.comchemimpex.com The presence of the iodine atom provides a highly reactive site for various chemical modifications, making it an ideal starting point for constructing complex active pharmaceutical ingredients (APIs). calibrechem.com

The 4-iodoaniline framework is instrumental in the synthesis of biologically active compounds, including anti-cancer agents and other therapeutic molecules. chemimpex.comcalibrechem.com Researchers in drug discovery frequently use 4-iodoaniline as a foundational material to generate libraries of novel compounds for biological screening. calibrechem.com The reactivity of the iodine atom, combined with the directing effects of the amino group, allows for precise and selective chemical transformations, which is essential in pharmaceutical synthesis. calibrechem.com this compound, as a derivative, carries this synthetic potential, serving as a more elaborated intermediate for developing new therapeutic agents.

Utility in Agrochemical Development

Similar to its role in pharmaceuticals, the parent compound 4-iodoaniline is a key intermediate in the development of modern agrochemicals. sarex.comchemimpex.com It is utilized in the manufacturing of contemporary herbicides and pesticides designed to enhance crop protection and improve agricultural yields. sarex.com The unique electronic properties conferred by the iodo-substituted aniline (B41778) ring are leveraged to create active ingredients that are effective and stable. chemimpex.com Aniline derivatives, in general, are used in the synthesis of a variety of pesticides. researchgate.net The iodine atom, in particular, can be used as a handle for further chemical reactions or may itself contribute to the biological activity of the final agrochemical product. Molecular iodine and its complexes have also been explored for direct use as crop protectants against pests like fungi and insects. google.com

Catalytic Applications (e.g., Chiral Iodoaniline-Lactate Catalysts in α-Oxysulfonylation)

A significant application of iodoaniline derivatives is in the field of asymmetric catalysis. Research has demonstrated the efficient synthesis of a family of chiral iodoaniline-lactate based catalysts. acs.orgnih.gov These catalysts are prepared by first protecting the nitrogen atom of an iodoaniline derivative with a sulfonyl group, followed by a reaction with (S)-ethyl lactate (B86563). acs.org

These novel catalysts have proven to be highly effective in promoting the α-oxysulfonylation of ketones, a key transformation in organic synthesis for creating valuable chiral intermediates. acs.orgresearchgate.net The reaction, which adds an oxysulfonyl group to the alpha position of a ketone, proceeds in shorter reaction times and with high yields, often up to 99%. acs.orgnih.govscispace.com Furthermore, these catalysts induce chirality in the product molecules with enantioselectivities reaching up to 83%. nih.govresearchgate.net The development of such catalysts represents an important advancement in organocatalysis, providing a metal-free method for stereoselective oxidation reactions. cardiff.ac.ukorganic-chemistry.org

Table 1: Performance of Chiral Iodoaniline-Lactate Catalysts in α-Oxysulfonylation of Ketones

| Parameter | Reported Value | Reference |

|---|---|---|

| Maximum Yield | Up to 99% | acs.orgnih.govresearchgate.net |

| Maximum Enantioselectivity | Up to 83% | nih.govresearchgate.net |

| Reaction Time | Shorter than previously reported methods | acs.org |

| Key Transformation | α-oxysulfonylation of ketones | acs.org |

Contribution to Dye Chemistry and Pigment Development using Related Anilines

Aniline and its derivatives are foundational to the synthetic dye industry. nih.govresearchgate.net The core structure of 4-iodoaniline, from which this compound is derived, is a versatile building block for high-performance azo dyes. sarex.comnbinno.com Azo dyes, characterized by the -N=N- functional group, constitute over 60% of all dyes used in industry and are known for their brilliant colors and stability. nih.gov

The synthesis of azo dyes involves a two-step process:

Diazotization : An aromatic amine, such as 4-iodoaniline, is treated with a nitrite (B80452) source in an acidic solution to form a diazonium salt. nih.govunb.ca

Coupling : The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as another aniline or a phenol, to form the azo compound. nih.govunb.ca

The structure of 4-iodoaniline is well-suited for these reactions, and its use leads to dyes with exceptional color brilliance and longevity, making them highly sought after for textiles, printing inks, and coatings. nbinno.com The amino group in the aniline structure helps the dye bind strongly to fabrics, ensuring durability. sarex.com

Applications in Material Science (e.g., Functionalized Graphene Oxide Synthesis)

The field of materials science leverages the reactivity of organic molecules to create novel materials with tailored properties. Graphene oxide (GO), a form of graphene decorated with oxygen-containing functional groups (epoxy, hydroxyl, carboxyl), is a prime candidate for chemical modification. sigmaaldrich.com

One established method for functionalizing carbon nanomaterials is through the use of diazonium salts. frontiersin.org Aniline derivatives can be readily converted into aryl diazonium salts. These salts can then react with the surface of graphene or GO, forming stable covalent C-C bonds. frontiersin.org This process allows for the attachment of specific functional groups to the graphene lattice, thereby altering its electronic, solubility, and mechanical properties. Given that this compound is an aniline derivative, it can serve as a precursor for such functionalization, enabling the creation of novel GO-based composites with unique chemical and physical characteristics for advanced applications. rsc.org

Environmental Fate and Ecotoxicological Considerations

The environmental fate of Ethyl 2-(4-iodoanilino)acetate, a compound used in chemical synthesis, is determined by a variety of physical, chemical, and biological processes. Understanding its behavior in the environment is crucial for assessing its potential ecological impact. This section details the environmental degradation pathways, bioaccumulation potential, and mobility of this compound in various environmental compartments, based largely on predictive models due to the scarcity of experimental data.

Advanced Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of Ethyl 2-(4-iodoanilino)acetate serves as a valuable scaffold for the synthesis of new derivatives with potentially enhanced biological activities. Researchers are actively exploring various derivatization strategies to modulate the compound's physicochemical properties and improve its interaction with biological targets.

One key strategy involves the modification of the ester group. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can increase water solubility and provide a new functional group for further amidation with various amines, leading to a diverse library of amide derivatives. These modifications can significantly influence the compound's pharmacokinetic profile and its ability to form hydrogen bonds with target proteins.

Another approach focuses on the substitution at the aniline (B41778) nitrogen. N-alkylation or N-arylation can introduce steric bulk and alter the electronic properties of the molecule, which may lead to enhanced binding affinity and selectivity for specific enzymes or receptors. Furthermore, the iodine atom on the phenyl ring is a key site for derivatization through cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heterocyclic moieties, thereby dramatically increasing the chemical space that can be explored for enhanced bioactivity. For example, the synthesis of indazol-pyrimidine derivatives from substituted anilines has shown promising cytotoxic activity against various cancer cell lines. mdpi.com

Table 1: Examples of Derivatization Strategies and Their Potential Impact on Bioactivity

| Derivatization Site | Reagents/Reaction | Potential Impact on Bioactivity |

| Ester Group | LiOH, NaOH (Hydrolysis) followed by EDC/HOBt coupling with amines | Increased solubility, new hydrogen bonding interactions |

| Aniline Nitrogen | Alkyl halides, Aryl boronic acids (N-alkylation/arylation) | Altered steric and electronic properties, enhanced target selectivity |

| Phenyl Ring (Iodine) | Boronic acids (Suzuki), Alkynes (Sonogashira), Alkenes (Heck) | Introduction of diverse functional groups, exploration of new binding pockets |

Exploration of New Catalytic Applications of this compound Derivatives

While the primary research focus on this compound has been in the realm of medicinal chemistry, its derivatives hold potential as catalysts in organic synthesis. The aniline moiety can be a precursor to N-heterocyclic carbene (NHC) ligands, which are widely used to stabilize transition metal catalysts.

The synthesis of such derivatives could involve the reaction of the aniline nitrogen with a glyoxal derivative followed by cyclization to form an imidazolium salt. Deprotonation of this salt would yield the NHC, which can then be coordinated to various metals like palladium, ruthenium, or gold. These metal-NHC complexes are known to be highly effective catalysts for a variety of cross-coupling reactions, metathesis, and other organic transformations. The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the aniline ring, which in turn can influence the activity and selectivity of the resulting catalyst. For instance, palladium nanoparticles stabilized by aniline derivatives have been investigated for their catalytic properties. researchgate.net The development of catalysts for the efficient oxidation of compounds like ethyl acetate (B1210297) is also an area of active research. mdpi.com

Integration with Advanced Drug Delivery Systems

To overcome challenges such as poor solubility, low bioavailability, and off-target toxicity of potential drug candidates derived from this compound, researchers are exploring their integration with advanced drug delivery systems. These systems aim to deliver the therapeutic agent to the target site in a controlled and sustained manner, thereby enhancing its efficacy and reducing side effects.

Nanoparticle-based drug delivery is a particularly promising approach. dovepress.com Derivatives of this compound can be encapsulated within or covalently attached to various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles. For example, nanoscale lipid vesicles functionalized with a nitro-aniline derivative have been developed for photoinduced nitric oxide delivery. nih.gov The surface of these nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery.

Another emerging area is the use of drug-eluting implants. Ethylene vinyl acetate (EVA) is a biocompatible copolymer that is widely used in the fabrication of implantable drug delivery devices. celanese.comnih.gov Derivatives of this compound could be incorporated into an EVA matrix to create implants that provide long-term, controlled release of the drug. This approach is particularly relevant for chronic conditions that require sustained medication.

Table 2: Advanced Drug Delivery Systems for this compound Derivatives

| Delivery System | Description | Potential Advantages |

| Liposomes | Phospholipid vesicles encapsulating the drug. | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. dovepress.com | Controlled release, surface functionalization for targeting. |

| Solid Lipid Nanoparticles | Lipid-based nanoparticles that are solid at room temperature. | High drug loading, improved stability. |

| Drug-Eluting Implants | Polymeric devices that release the drug over an extended period. | Sustained local or systemic drug delivery, improved patient compliance. |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds to minimize their environmental impact. wjpmr.comimist.masphinxsai.com For the synthesis of this compound and its derivatives, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry approaches advocate for the use of alternative solvents such as water, supercritical fluids, or ionic liquids. For instance, the synthesis of acetanilide derivatives has been explored using greener methods to avoid hazardous reagents like acetic anhydride. sphinxsai.comijtsrd.com Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption.

In terms of applications, the development of catalysts from this compound derivatives that can be easily recovered and reused is a key aspect of green chemistry. Immobilizing these catalysts on solid supports, such as polymers or silica, can facilitate their separation from the reaction mixture and allow for multiple reaction cycles. The use of industrial fermentation to produce biobased aniline derivatives is also a significant step towards decarbonizing the chemical industry. pili.bio

Computational Design and Virtual Screening of this compound Analogs

Computational methods play a crucial role in modern drug discovery and materials science. mdpi.com In the context of this compound, computational design and virtual screening are powerful tools for identifying novel analogs with improved properties.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. nih.gov This allows researchers to screen large libraries of virtual compounds and prioritize those that are most likely to be active. For instance, if a specific enzyme is identified as a target for a disease, docking studies can be used to design this compound analogs that fit optimally into the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a set of this compound derivatives, it is possible to predict the activity of new, unsynthesized analogs. This approach can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. Virtual screening platforms have become instrumental in screening ultra-large ligand libraries to identify potent binders for therapeutic targets. enamine.net

Comprehensive Environmental Risk Assessment Methodologies for Related Anilines

As with any chemical compound, it is essential to assess the potential environmental risks associated with this compound and its derivatives. Aromatic amines, including anilines, are known to be of environmental concern due to their potential toxicity to aquatic organisms and their persistence in the environment. mdpi.comnih.govnih.gov

A comprehensive environmental risk assessment involves several steps. First, the environmental fate of the compound is studied, which includes its persistence, mobility, and potential for bioaccumulation. researchgate.net This involves determining its degradation rates in water, soil, and air, as well as its partition coefficient between octanol and water (log P), which is an indicator of its potential to accumulate in fatty tissues of organisms.

Next, the ecotoxicity of the compound is evaluated by testing its effects on a range of representative aquatic and terrestrial organisms, such as algae, daphnia, fish, and earthworms. oup.com These tests determine the concentrations at which the compound causes adverse effects.

Finally, the predicted environmental concentration (PEC) of the compound is compared to the predicted no-effect concentration (PNEC) derived from the ecotoxicity data. If the PEC/PNEC ratio is less than one, the risk is considered to be acceptable. Methodologies for the removal of aniline and its derivatives from wastewater, such as advanced oxidation processes, are also crucial for mitigating environmental risk. nih.govresearchgate.netnih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(4-iodoanilino)acetate?

this compound is typically synthesized via a nucleophilic substitution or coupling reaction between 4-iodoaniline and ethyl bromoacetate. Key steps include:

- Reagent selection : Use anhydrous conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity .

- Characterization : Confirm the product via H NMR (e.g., singlet for the acetate methylene group at δ ~4.2 ppm) and IR spectroscopy (C=O stretch at ~1740 cm) .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- NMR spectroscopy : H and C NMR identify the acetate group, aromatic protons (4-iodoaniline moiety), and confirm substitution patterns. For example, the methylene group adjacent to the ester appears as a singlet due to equivalent protons .

- Mass spectrometry (GC-MS or LC-MS) : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of the ethyl group) corroborate the molecular formula .

- Elemental analysis : Validate iodine content (~34% by mass) to confirm stoichiometry .

Q. How is the crystal structure of this compound determined experimentally?

- Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) are analyzed using Cu-Kα radiation.

- Refinement : Programs like SHELXL refine the structure, with anisotropic displacement parameters for heavy atoms (iodine) and hydrogen atoms placed geometrically .

- Visualization : Tools like ORTEP-3 generate thermal ellipsoid diagrams to highlight bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Multi-technique validation : Cross-check NMR chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing .

- Dynamic NMR studies : Variable-temperature H NMR can detect conformational flexibility (e.g., hindered rotation of the anilino group) that static models fail to capture .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

- Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher yields (>80%) are achieved in DMF at 60°C compared to THF .

- Byproduct analysis : GC-MS identifies side products (e.g., unreacted 4-iodoaniline or ester hydrolysis products), guiding stoichiometric adjustments .

Q. How does the iodine substituent influence the electronic properties of this compound in catalysis or photophysical studies?

- Electron-withdrawing effects : The iodine atom decreases electron density on the anilino ring, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). UV-Vis spectroscopy reveals red-shifted absorption bands due to enhanced conjugation .

- Computational modeling : DFT calculations (e.g., Mulliken charges) quantify the inductive effect of iodine on the acetamide group .

Q. What challenges arise in analyzing polymorphic forms of this compound, and how are they addressed?

- SC-XRD limitations : Polymorphs with similar unit cells may require synchrotron radiation for resolution. Thermal analysis (DSC/TGA) distinguishes forms via melting points and decomposition profiles .

- Rietveld refinement : Powder XRD data can deconvolute overlapping peaks in polycrystalline samples .

Methodological Notes

- Crystallographic software : SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters for heavy atoms like iodine .

- Analytical cross-validation : Combine GC-MS (volatile impurities) with HPLC (non-volatile byproducts) for comprehensive purity assessment .

- Safety protocols : Handle 4-iodoaniline derivatives under inert atmospheres to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.